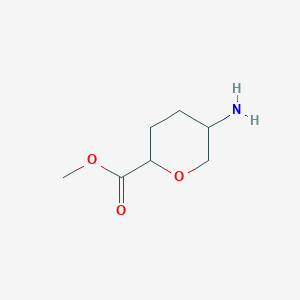![molecular formula C23H20F4 B15249823 1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene CAS No. 326894-64-8](/img/structure/B15249823.png)
1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce quinones or other oxidized derivatives .
Scientific Research Applications
1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-trifluoro-5-(3,4,5-trifluorophenyl)benzene
- 1,2,3-trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene
- 2’,3,4,5-tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene is unique due to its specific arrangement of fluorine atoms and the presence of a pentyl group, which can influence its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interactions or properties that other similar compounds may not provide .
Properties
CAS No. |
326894-64-8 |
|---|---|
Molecular Formula |
C23H20F4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C23H20F4/c1-2-3-4-5-15-6-8-16(9-7-15)17-10-11-19(20(24)12-17)18-13-21(25)23(27)22(26)14-18/h6-14H,2-5H2,1H3 |
InChI Key |
FFAZPKLJONELNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


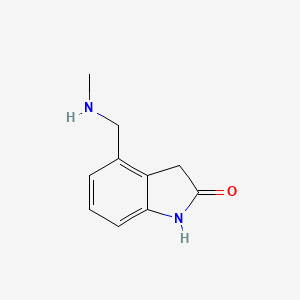
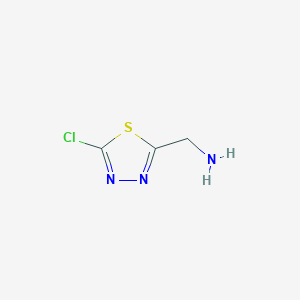
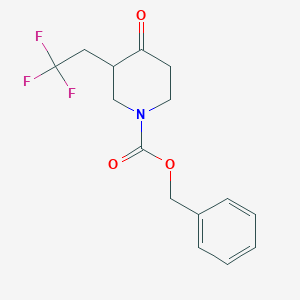
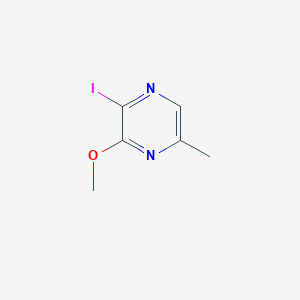
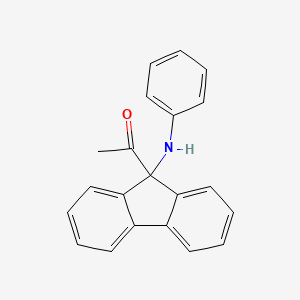
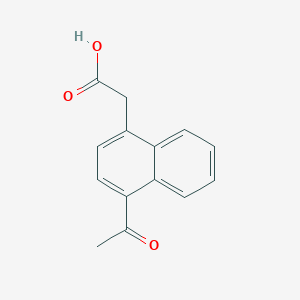
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
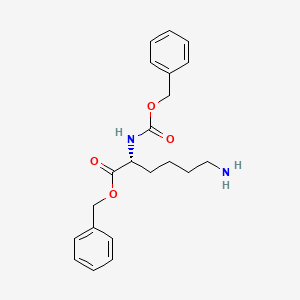

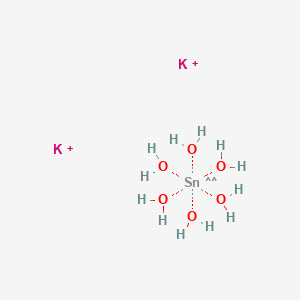

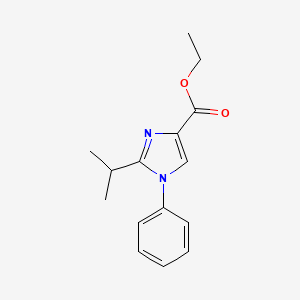
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
